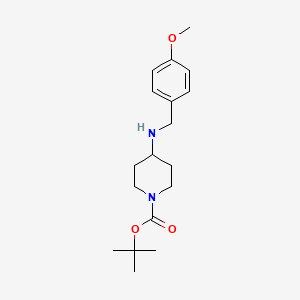
2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a bromophenyl group via a sulfonyl group. Another sulfonyl group links the azetidine ring to an imidazole ring. The presence of these various functional groups and rings would likely result in a rigid and possibly stereochemically interesting structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction. The sulfonyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite polar. The imidazole ring could potentially participate in hydrogen bonding .Scientific Research Applications
Menin Inhibition for Cancer Treatment
This compound has been identified as a potential menin inhibitor . Menin is a product of the MEN1 tumor suppressor gene and is involved in a diverse network of protein-protein interactions . The compound could be used to treat conditions and diseases where inhibition of menin provides a benefit, such as cancer .
Transcriptional Regulation
Studies suggest that menin, which this compound inhibits, exerts its effects predominantly through inhibitory effects on transcription . However, an alternative possibility is that menin mediates its effects through transcriptional activation of target genes .
Interaction with Transcription Factors
Menin interacts with the transcription factors JunD and NF-κB and represses their activation of gene transcription . Therefore, this compound could potentially be used to study these interactions and develop treatments for diseases related to these transcription factors.
DNA Repair and Replication
Menin also interacts with RPA2, a component of a single-stranded DNA-binding protein involved in DNA repair and replication . This suggests that the compound could be used in research related to DNA repair mechanisms.
Genome Stability
Menin interacts with FANCD2, a nuclear protein that plays a critical role in maintaining genome stability . This interaction suggests potential applications of the compound in research related to genome stability and diseases associated with genome instability.
Synthesis of Diarylamines and 1,4-Dianilinobenzenes
Both 2,5-dimethylbenzoquinone (alkylimines) and 2,5-dimethylbenzoquinone (bis-alkyldiimines) underwent an interchange of the alkylimino group when treated with anilines, followed by reductive aromatization, to provide diarylamines and 1,4-dianilinobenzenes , respectively . This suggests that the compound could be used in the synthesis of these products.
properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRZUAWLPTJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
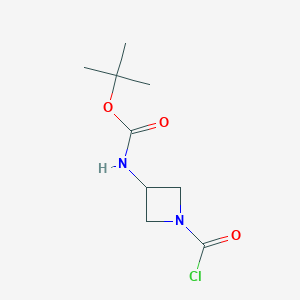
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)
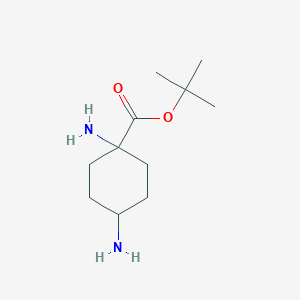
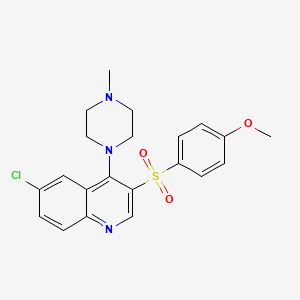
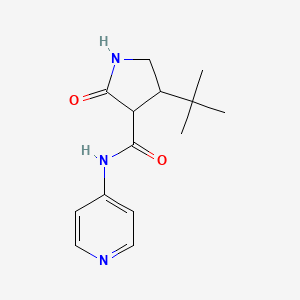
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)
![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)

